An In-Depth Technical Guide to Fmoc-Arg(Mtr)-Opfp: Properties, Application, and Best Practices in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Arg(Mtr)-Opfp: Properties, Application, and Best Practices in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of Arginine Incorporation in Peptide Synthesis
The incorporation of arginine residues into synthetic peptides is a cornerstone of modern drug discovery and biomedical research. Arginine-rich sequences are pivotal for the function of a vast array of therapeutic peptides, including cell-penetrating peptides that facilitate intracellular drug delivery and antimicrobial peptides that combat infectious diseases[1][2]. The unique physicochemical properties of arginine's guanidinium side chain, however, present significant challenges during solid-phase peptide synthesis (SPPS). Effective side-chain protection is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This guide provides a comprehensive overview of Fmoc-Arg(Mtr)-Opfp, a key reagent for arginine incorporation, detailing its molecular characteristics, strategic application in SPPS, and protocols for its effective use.
Section 1: Core Characteristics of Fmoc-Arg(Mtr)-Opfp
Fmoc-Arg(Mtr)-Opfp, or Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine pentafluorophenyl ester, is a specialized amino acid derivative designed for efficient peptide synthesis.
Molecular Profile
A thorough understanding of the molecular properties of Fmoc-Arg(Mtr)-Opfp is fundamental to its successful application.
| Property | Value | Source |
| Molecular Weight | 774.75 g/mol | |
| Chemical Formula | C37H35F5N4O7S | |
| CAS Number | 130397-19-2 |
The Constituent Moieties: A Trifecta of Functionality
The efficacy of Fmoc-Arg(Mtr)-Opfp stems from the specific roles of its three key components: the Fmoc group, the Mtr protecting group, and the Opfp ester.
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The Fmoc Group (9-Fluorenylmethoxycarbonyl): This base-labile protecting group shields the α-amino group of arginine during the coupling reaction. Its removal is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF), a standard step in Fmoc-based SPPS[3].
-
The Mtr Group (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group provides robust protection for the nucleophilic guanidinium side chain of arginine. It is an acid-labile protecting group, meaning it remains stable during the basic conditions of Fmoc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA)[4].
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The Opfp Ester (Pentafluorophenyl Ester): The pentafluorophenyl ester is a highly reactive activating group for the carboxyl function of the amino acid. This pre-activated form allows for efficient and rapid peptide bond formation without the need for in-situ coupling reagents, which can sometimes lead to side reactions[5].
Section 2: Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Arg(Mtr)-Opfp in SPPS requires a methodical approach to ensure optimal coupling efficiency and minimize potential side reactions.
The Rationale for Mtr Protection: A Balance of Stability and Lability
The choice of the Mtr group for arginine side-chain protection is a deliberate one, offering a distinct set of advantages and disadvantages compared to other commonly used protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).
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Advantages of Mtr: The Mtr group is less acid-labile than Pbf and Pmc[4]. This increased stability can be advantageous in the synthesis of complex peptides where prolonged or repeated exposure to mildly acidic conditions might be necessary for other synthetic manipulations on the resin-bound peptide.
-
Disadvantages of Mtr: The lower acid lability of the Mtr group necessitates harsher or more prolonged cleavage conditions for its complete removal. This can be particularly challenging in peptides containing multiple arginine residues, where incomplete deprotection can lead to a heterogeneous final product[4]. The extended cleavage times can also increase the risk of side reactions involving other sensitive amino acids in the peptide sequence.
The Power of Opfp Activation: Driving Efficient Coupling
The use of a pentafluorophenyl ester for carboxyl activation offers several benefits in SPPS:
-
High Reactivity: Opfp esters are highly efficient acylating agents, leading to rapid and complete coupling reactions[5].
-
Reduced Side Reactions: Pre-activation as an Opfp ester can minimize side reactions that are sometimes associated with in-situ activation methods, such as racemization, especially when coupling sensitive amino acids. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further suppress racemization and enhance coupling efficiency[6][7].
A Step-by-Step Protocol for the Coupling of Fmoc-Arg(Mtr)-Opfp
This protocol outlines the manual coupling of Fmoc-Arg(Mtr)-Opfp in a typical SPPS workflow.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Arg(Mtr)-Opfp
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, but recommended)
-
Peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Ensure the resin-bound peptide has undergone complete Fmoc deprotection, exposing the N-terminal amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF[8].
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Arg(Mtr)-Opfp (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
If using an additive, dissolve HOBt or HOOBt (1 equivalent) in DMF and add it to the Fmoc-Arg(Mtr)-Opfp solution[5].
-
Add the activated amino acid solution to the washed resin in the reaction vessel.
-
Agitate the mixture gently using an inert gas stream or a shaker at room temperature. The coupling time can range from 1 to 4 hours, and in some cases, overnight coupling may be beneficial for difficult sequences.
-
-
Monitoring the Coupling Reaction:
-
To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative test for free amines, such as the Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test[9]. A negative result (e.g., colorless or pale yellow for the Kaiser test) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (5-7 times) to remove any unreacted reagents and by-products.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
-
Section 3: Cleavage and Deprotection: Releasing the Final Peptide
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.
The Mechanism of Mtr Group Cleavage
The Mtr group is removed under strongly acidic conditions, typically using a cleavage cocktail containing TFA. The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. The released Mtr cation is a reactive electrophile that can potentially modify sensitive amino acid residues, necessitating the use of scavengers in the cleavage cocktail.
A Validated Protocol for Mtr Cleavage
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A common and effective cocktail is Reagent K, which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v). The scavengers (phenol, thioanisole, EDT) are crucial for quenching the reactive cations generated during cleavage, thereby preventing side reactions[10].
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Agitate the mixture at room temperature. Due to the stability of the Mtr group, a prolonged reaction time of 4 to 8 hours is often required. For peptides containing multiple Arg(Mtr) residues, the cleavage time may need to be extended up to 24 hours[11]. It is advisable to perform a small-scale test cleavage and monitor the deprotection by HPLC to determine the optimal cleavage time.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[12].
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Section 4: Potential Side Reactions and Mitigation Strategies
While Fmoc-Arg(Mtr)-Opfp is a robust reagent, awareness of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.
-
Incomplete Mtr Cleavage: As previously mentioned, this is a primary concern, especially with multiple Arg(Mtr) residues. Optimization of the cleavage time and the use of appropriate scavengers are key to mitigating this issue.
-
Sulfonation of Tryptophan: The Mtr group, upon cleavage, can lead to the sulfonation of tryptophan residues. The inclusion of scavengers like EDT and thioanisole in the cleavage cocktail can help to suppress this side reaction[11]. The use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) is also a highly effective strategy to prevent this modification.
-
δ-Lactam Formation: During the activation of arginine for coupling, an intramolecular cyclization can occur to form a δ-lactam, which is an inactive derivative. This side reaction can lead to the incorporation of a deletion in the peptide sequence[13]. The use of pre-activated esters like Fmoc-Arg(Mtr)-Opfp, especially in the presence of HOBt, can help to minimize this side reaction by promoting rapid intermolecular coupling over intramolecular cyclization.
Section 5: Purification and Characterization
Following cleavage and precipitation, the crude peptide typically requires purification to remove deletion sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA (0.1%), is used to elute the peptides from a C18 column. Fractions are collected and analyzed for purity, and the pure fractions are pooled and lyophilized.
-
Characterization: The identity and purity of the final peptide should be confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.
-
Conclusion: A Powerful Tool in the Peptide Chemist's Arsenal
Fmoc-Arg(Mtr)-Opfp is a valuable reagent for the incorporation of arginine into synthetic peptides. Its pre-activated nature facilitates efficient coupling, while the Mtr protecting group offers a unique level of stability that can be advantageous in specific synthetic strategies. A thorough understanding of its properties, coupled with the implementation of robust protocols for coupling and cleavage, will enable researchers to harness the full potential of this reagent in the synthesis of complex and biologically important peptides.
References
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Aapptec. Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]
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García-Ramos, Y., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]
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Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934. [Link]
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Cuevas-Zurita, F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
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Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2136–2144. [Link]
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Merck Millipore. Novabiochem®. [Link]
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Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-519. [Link]
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Fields, C. G., et al. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Peptide Synthesis Protocols, 73-149. [Link]
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López-Vidal, M., et al. (2020). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International Journal of Molecular Sciences, 21(21), 8207. [Link]
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Herce, H. D., & Garcia, A. E. (2009). Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides. arXiv preprint arXiv:0910.1736. [Link]
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Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Reddy, K. S., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8496–8500. [Link]
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